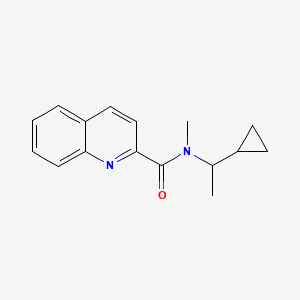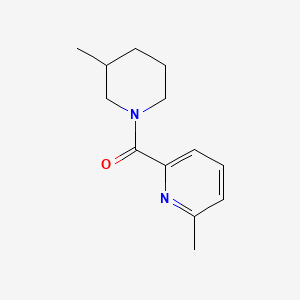
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective monoamine transporter blocker, with a higher affinity for the dopamine transporter than the serotonin transporter. This makes it a potential candidate for the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
Mécanisme D'action
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their levels in the synaptic cleft. This results in a stimulant effect, which is responsible for its recreational use. However, the exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is still not fully understood and requires further research.
Biochemical and Physiological Effects:
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases the release of dopamine and norepinephrine in the brain, leading to a euphoric effect. However, it can also cause adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, making it a useful tool for studying the dopamine transporter. However, its recreational use and potential for abuse make it difficult to obtain and use in research. Additionally, its adverse effects can make it challenging to use in animal models.
Orientations Futures
There are several future directions for research on (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Additionally, more studies are needed to determine the long-term effects of (3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone use and its potential for addiction.
Méthodes De Synthèse
(3-Methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is synthesized through a multi-step process involving the reaction of 3-(4-methylbenzoyl)propionic acid with piperidine, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethylpyridine. The final product is obtained through purification by recrystallization.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-4-8-15(9-10)13(16)12-7-3-6-11(2)14-12/h3,6-7,10H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCMLRCBLNXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

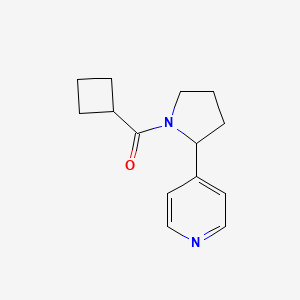

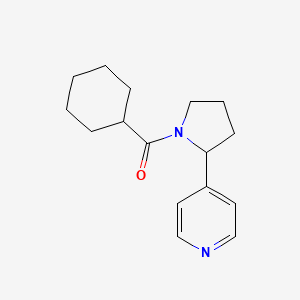


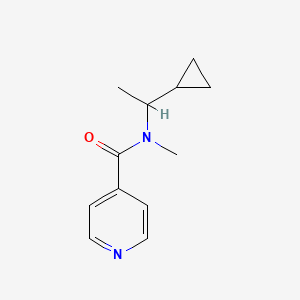
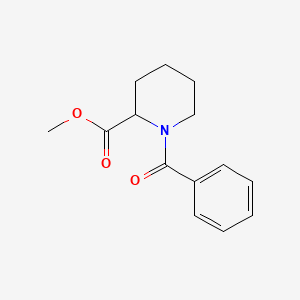

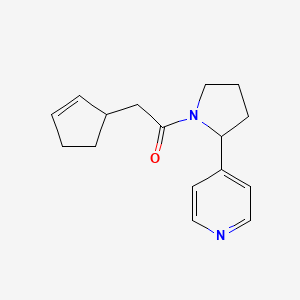
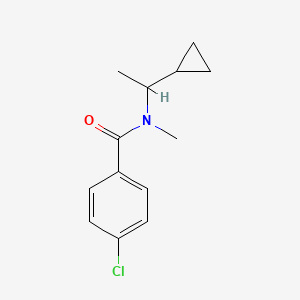
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
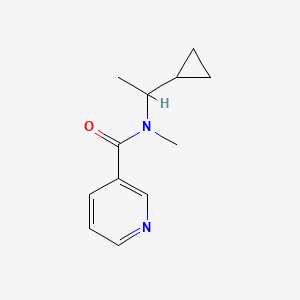
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)
